

5-Butylpyrimidine-2,4,6-triamine: Toxicity Profiling & Safety Comparison Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Butylpyrimidine-2,4,6-triamine

CAS No.: 4086-51-5

Cat. No.: B15214891

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Executive Summary

5-Butylpyrimidine-2,4,6-triamine (CAS: 4086-51-5) is a specialized pyrimidine derivative primarily utilized as a supramolecular synthon.^[1] Unlike its parent compound (2,4,6-triaminopyrimidine), the addition of a hydrophobic butyl chain at the C5 position significantly alters its physicochemical properties, enabling it to form stable, hydrogen-bonded hexameric rosettes and nanotubes.

While often considered a "low-hazard" building block in materials science, its structural similarity to bioactive pyrimidines (e.g., Minoxidil, Triamterene) and nephrotoxic triazines (e.g., Melamine) necessitates a rigorous safety assessment.^[1] This guide bridges the gap between material utility and biological safety, providing a comparative risk profile and validation protocols.^{[1][2]}

Chemical Identity & Physicochemical Context

Understanding the shift in lipophilicity is key to predicting the toxicity profile of the 5-butyl derivative compared to the parent scaffold.^[2]

Property	5-Butylpyrimidine-2,4,6-triamine	2,4,6-Triaminopyrimidine (TAP)	Implication
CAS No.	4086-51-5	1004-38-2	Unique chemical entity.[1]
Molecular Weight	181.24 g/mol	125.13 g/mol	Higher MW affects clearance.[1][2]
LogP (Calc)	~1.39	~ -1.05	Critical: 5-Butyl is lipophilic; TAP is hydrophilic.[1][2] Increases membrane permeability.[1][2]
Solubility	Moderate (Organic solvents), Low (Water)	High (Water)	Risk of precipitation/crystalluria in renal tubules.[1][2]
pKa (Base)	~6.8 - 7.2 (Estimated)	~6.8	Physiologically relevant ionization.[1][2]

Comparative Safety Analysis

This section compares **5-Butylpyrimidine-2,4,6-triamine** against three distinct classes of analogs to triangulate its potential hazards.

Comparator 1: The Parent Scaffold (2,4,6-TAP)[1]

- Profile: Generally low acute toxicity (Oral LD50 Rat >10,000 mg/kg).[1][2]
- Comparison: The 5-butyl derivative likely retains the low acute lethality of the pyrimidine core.[1][2] However, the increased lipophilicity means it will not be excreted as rapidly as TAP, potentially leading to higher tissue accumulation.[1]

Comparator 2: The Nephrotoxin (Melamine)[1][2]

- Profile: Melamine (1,3,5-triazine-2,4,6-triamine) causes acute renal failure via crystal formation in kidney tubules.[1]
- Comparison: High Relevance. Both compounds possess a C3-symmetric H-bond donor/acceptor motif capable of forming insoluble networks.[1][2]
- Risk: If **5-Butylpyrimidine-2,4,6-triamine** dissociates from its supramolecular structure in vivo, the free monomer poses a risk of crystalluria, especially given its lower water solubility compared to TAP.[1]

Comparator 3: The Bioactive Drug (Minoxidil)[1][2]

- Profile: Minoxidil (Pyrimidine diamine) is a vasodilator (K⁺ channel opener).[1][2]
- Comparison: Structural overlap suggests potential for off-target cardiovascular effects (hypotension).[1][2]
- Risk: Low to Moderate.[1][2] The specific N-oxide and piperidine ring of Minoxidil are crucial for its potency, but the 2,4,6-triamine core can still interact with ion channels (e.g., ENaC blockers like Triamterene).

Toxicity Mechanisms & Safety Profiling

A. Supramolecular Stability vs. Monomer Toxicity

The safety of this compound often depends on whether it is present as a free monomer or a self-assembled nanostructure.[1][2]

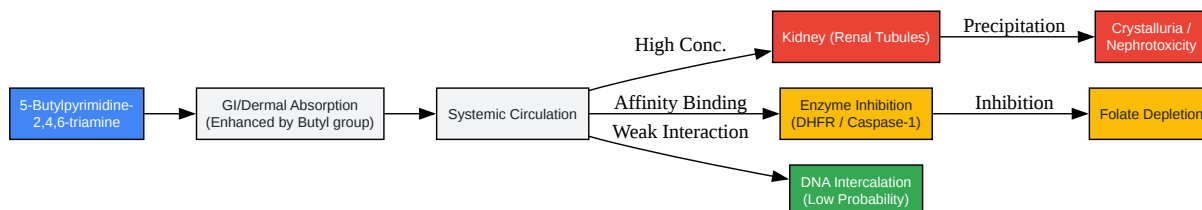
- Intact Rosettes: Biocompatible, often used in drug delivery.[1][2]
- Free Monomer: Potential for intercalation into DNA or enzymatic inhibition (DHFR).[1][2]

B. Mechanism of Action (Toxicological)[1][2][3]

- Renal Accumulation: Due to the H-bonding capacity, the compound can form aggregates in the glomerular filtrate, leading to obstructive nephropathy.[1][2]
- DHFR Inhibition: 2,4-diaminopyrimidines are classic inhibitors of Dihydrofolate Reductase (DHFR).[1][2] The 5-butyl group may enhance binding to the hydrophobic pocket of the

enzyme, potentially causing anti-folate effects (anemia, neutropenia) upon chronic exposure.

C. Visualizing the Pathway



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Caption: Toxicokinetic pathway highlighting the dual risks of renal accumulation (physicochemical toxicity) and enzymatic inhibition (pharmacological toxicity).[1]

Experimental Validation Protocols

Since specific public toxicological data for the 5-butyl derivative is limited compared to the parent, researchers must validate safety using the following tiered protocols.

Protocol 1: In Vitro Renal Cytotoxicity (MTT Assay)

Objective: Assess the risk of nephrotoxicity given the structural similarity to Melamine.[1][2]

- Cell Line: HEK293 (Human Embryonic Kidney) or HK-2 (Human Kidney Proximal Tubule).[1][2]
- Preparation: Dissolve **5-Butylpyrimidine-2,4,6-triamine** in DMSO (stock), then dilute in media to 0.1, 1, 10, 50, 100 μ M. Ensure DMSO < 0.5%.
- Incubation: Seed cells (5×10^3 cells/well) in 96-well plates. Incubate 24h. Treat with compound for 48h.[1][2]
- Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals.[1][2] Measure Absorbance at 570 nm.[2]

- Threshold: If IC50 < 50 μ M, compound is considered potentially nephrotoxic.[1][2]

Protocol 2: Supramolecular Stability Challenge

Objective: Determine if the compound remains assembled or releases monomers in physiological fluids.[1][2]

- Setup: Prepare the supramolecular assembly (e.g., rosette with barbituric acid) in PBS (pH 7.4).
- Challenge: Incubate at 37°C in the presence of BSA (Bovine Serum Albumin) to simulate plasma protein competition.
- Analysis: Use ^1H NMR (Nuclear Magnetic Resonance).[1][2] Monitor the shift of the imide proton.[1][2]
 - Bound: Broad, downfield shift (>13 ppm).[1][2]
 - Free Monomer: Sharp, upfield shift.[1][2]
- Significance: Rapid dissociation implies the safety profile defaults to the free monomer (Protocol 1 results apply).[1][2]

Protocol 3: Modified Ames Test (Genotoxicity)

Objective: Verify lack of mutagenicity (common concern for planar aromatic amines).[1][2][3]

- Strains: *S. typhimurium* TA98 (frameshift) and TA100 (base-pair substitution).
- Metabolic Activation: Perform with and without S9 rat liver fraction (to check for reactive metabolites).
- Dose Range: 5 μ g to 5000 μ g per plate.
- Criteria: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.[1][2]

- Note: Most 2,4,6-triaminopyrimidines are negative (non-mutagenic), but the butyl group's lipophilicity could enhance cellular uptake, requiring confirmation.[1]

Safety & Handling Recommendations

Based on the SAR (Structure-Activity Relationship) analysis:

- Signal Word:WARNING (Predicted).
- Hazard Statements (GHS):
 - H315: Causes skin irritation.[1][2][4][5]
 - H319: Causes serious eye irritation.[1][2][6][4][5][7]
 - H335: May cause respiratory irritation.[1][2][5][7]
- PPE: Nitrile gloves are required.[1][2] Due to the potential for supramolecular aggregation, avoid inhaling dusts (use N95/P2 respirator).[2]
- Disposal: Do not pour down drains.[1][2] The compound may crystallize in plumbing or harm aquatic life (chronic aquatic toxicity category 3 predicted).[1][2]

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- To cite this document: BenchChem. [5-Butylpyrimidine-2,4,6-triamine: Toxicity Profiling & Safety Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15214891/docs#5-butylpyrimidine-2-4-6-triamine-toxicity-profiling-safety-comparison-guide>]

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